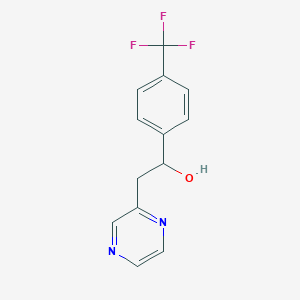

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

説明

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is an organic compound characterized by the presence of a pyrazine ring and a trifluoromethylphenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of pyrazine derivatives with 4-trifluoromethylbenzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the pyrazine derivative is reacted with a Grignard reagent prepared from 4-trifluoromethylbenzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or amines, depending on the reagents used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or primary amines.

Substitution: Formation of halides or amines.

科学的研究の応用

Pharmaceutical Development

Lead Compound for Antitubercular Agents

The compound has been identified as a lead in the synthesis of novel hybrid compounds that exhibit potent antitubercular activity. Research indicates that derivatives incorporating pyrazine and 1,2,4-triazole structures show promising results against Mycobacterium tuberculosis (Mtb). In particular, eight synthesized compounds demonstrated noteworthy activity with minimum inhibitory concentration (MIC) values of ≤21.25 μM, indicating strong potential for further development as therapeutic agents against tuberculosis.

Mechanism of Action

The mechanism by which 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol exerts its biological effects is likely related to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, elucidating its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic potential.

Structure-Activity Relationship Studies

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationships (SAR) that influence biological activity. The following table summarizes notable compounds sharing structural features with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)-2-pyrazinecarboxaldehyde | Structure | Contains an aldehyde functional group, influencing reactivity. |

| 4-Trifluoromethylphenyl-pyrazole | Structure | Exhibits different biological activities due to pyrazole ring. |

| 2-Pyrazin-2-ylphenol | Structure | Lacks trifluoromethyl group; may have different solubility and activity profiles. |

These compounds exhibit variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound within its class.

Applications in Herbicide Development

Recent studies have explored the potential of pyrazine derivatives, including this compound, as herbicides and abiotic elicitors. The ability of these compounds to inhibit chlorophyll content in algae and plants was evaluated, providing insights into their applicability in agricultural chemistry.

Case Study: Inhibition of Chlorophyll Content

A study measured the inhibitory effects of several pyrazine derivatives on chlorophyll content in Chlorella vulgaris. The results indicated varying degrees of inhibition based on concentration, with some compounds demonstrating significant reductions in chlorophyll levels:

| Compound Name | IC50 (μmol/L) | Observations |

|---|---|---|

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 44.0 | Highest reduction observed in chlorophyll content. |

| Other tested pyrazine derivatives | Varies | Lower inhibitory activities noted across the board. |

This highlights the potential utility of this compound and related compounds in developing environmentally friendly herbicides.

作用機序

The mechanism of action of 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

類似化合物との比較

2-Pyrazinyl-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.

4-(Trifluoromethyl)phenylpyrazine: Lacks the ethanol group, affecting its reactivity and applications.

Uniqueness: 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unique due to the presence of both the pyrazine ring and the trifluoromethylphenyl group, which confer distinct chemical and biological properties

生物活性

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

- IUPAC Name : this compound

- CAS Number : 502625-51-6

- Molecular Formula : C13H10F3N2O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the pyrazine ring.

- Introduction of the trifluoromethyl group onto the phenyl ring.

- Alkylation to attach the ethanol moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a similar structure have shown effectiveness against various cancer cell lines, including:

- A549 (lung cancer)

- HCT116 (colon cancer)

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving the disruption of cellular homeostasis and triggering programmed cell death .

Enzyme Inhibition

This compound has been utilized in biochemical assays to study interactions with various enzymes. It has been noted for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Interaction : The compound may bind to active sites on target enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest, preventing cancer cells from proliferating .

- Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazine derivatives, including this compound. The results showed that at concentrations as low as 10 µM, significant cytotoxicity was observed in A549 and HCT116 cell lines, with IC50 values indicating potent activity .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition properties of this compound. Using a kinase selectivity profiling system, it was found that this compound inhibited several receptor tyrosine kinases at varying degrees, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, enzyme inhibition | PARP inhibition, ROS production |

| Similar Pyrazine Derivative | Moderate anticancer | Cell cycle arrest |

| Trifluoromethylated Benzamide | High anticancer | Targeting specific kinases |

特性

IUPAC Name |

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHVBNWEFACURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381204 | |

| Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502625-51-6 | |

| Record name | α-[4-(Trifluoromethyl)phenyl]-2-pyrazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502625-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 502625-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。